

Etripamil: A Technical Guide to its Chemical Structure and Activity

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Compound of Interest

Compound Name: Etripamil

Cat. No.: B607387

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Etripamil is a novel, intranasally administered, short-acting, non-dihydropyridine L-type calcium channel blocker.[1][2] Developed by Milestone Pharmaceuticals, it is designed for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT), allowing for self-administration by patients outside of a hospital setting.[2][3] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and clinical activity, tailored for a scientific audience.

Chemical Structure and Properties

Etripamil is a phenylalkylamine derivative and a structural analog of verapamil.[3] Its chemical structure is designed for rapid absorption and metabolism.

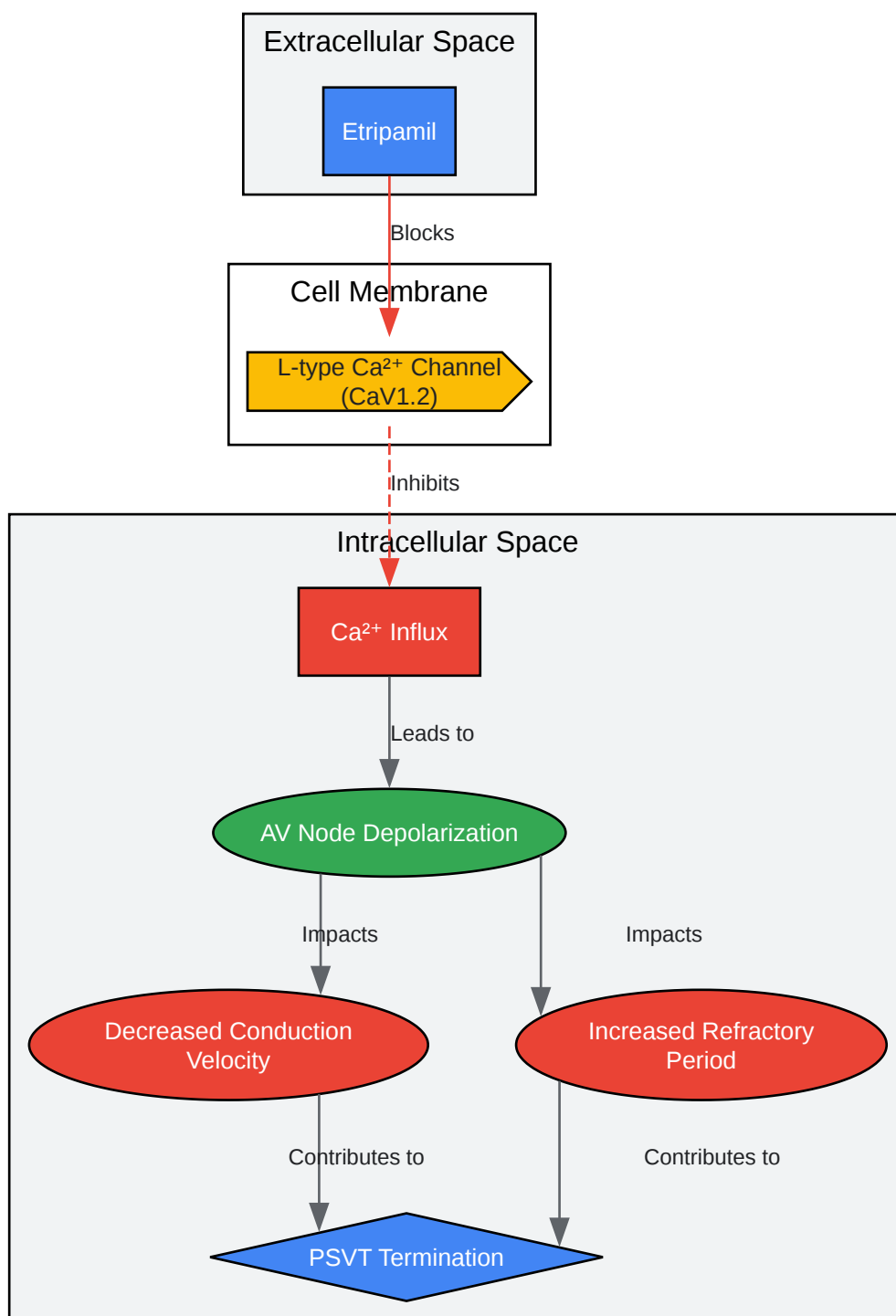
Property	Value	Reference
IUPAC Name	methyl 3-[2-[[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]benzoate	
Synonyms	MSP-2017, (-)-MSP-2017	
Molecular Formula	C27H36N2O4	
Molecular Weight	452.6 g/mol	
SMILES	<chem>CC(C)--INVALID-LINK--(C#N)C2=CC(=C(C=C2)OC)OC</chem>	
CAS Number	1593673-23-4	

Mechanism of Action

Etripamil is a potent and selective antagonist of L-type calcium channels (CaV1.2), which are crucial for the electrical conduction system of the heart.

Signaling Pathway

By blocking the influx of calcium ions through L-type calcium channels in the atrioventricular (AV) node, **etripamil** slows AV nodal conduction and prolongs the AV nodal refractory period. This action interrupts the re-entrant circuit that underlies most forms of PSVT, thereby restoring normal sinus rhythm.



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Etripamil's Mechanism of Action in AV Nodal Cells.

Pharmacokinetics and Metabolism

Etripamil is administered as a nasal spray, which allows for rapid absorption through the nasal mucosa. This route of administration bypasses first-pass metabolism, leading to a quick onset of action.

Pharmacokinetic Parameter	Value	Reference
Time to Maximum Plasma Concentration (Tmax)	5 - 8.5 minutes	
Metabolism	Rapidly metabolized by serum esterases	
Major Metabolite	Inactive carboxylic acid (MSP-2030)	

Preclinical and Clinical Activity

Etripamil has undergone extensive preclinical and clinical evaluation to establish its safety and efficacy profile.

Preclinical Studies

Preclinical studies in cynomolgus monkeys have demonstrated the cardiovascular effects of **etripamil**. Intravenous administration resulted in a dose-dependent decrease in systolic blood pressure and a proportional increase in heart rate. A study on the safety of once-weekly intranasal administration in cynomolgus macaques for 26 doses established a systemic no-observable-adverse-effect-level (NOAEL) of 5.7 mg/kg/dose and a local toxicity NOAEL of 1.9 mg/kg/dose.

While **etripamil** is known to be a potent L-type calcium channel blocker, specific IC₅₀ values are not publicly available in the reviewed literature.

Clinical Trials

Multiple clinical trials have evaluated the efficacy and safety of **etripamil** for the termination of PSVT. The pivotal studies include the NODE-1 (Phase 2) and RAPID (Phase 3) trials.

Summary of Key Clinical Trial Efficacy Data

Trial	Dose	Primary Endpoint	Result	Reference
NODE-1	70 mg, 105 mg, 140 mg	Conversion to sinus rhythm within 15 minutes	65-95% conversion rate with etripamil vs. 35% with placebo	
RAPID (NODE-301 Part 2)	70 mg (with optional second dose)	Time to PSVT conversion within 30 minutes	64% conversion with etripamil vs. 31% with placebo (HR 2.62)	

Summary of Key Clinical Trial Safety Data

| Trial | Most Common Adverse Events | Serious Adverse Events | Reference | |---|---|---|---|---| |

NODE-1 | Nasal irritation, congestion | Reductions in blood pressure at the highest dose | | |

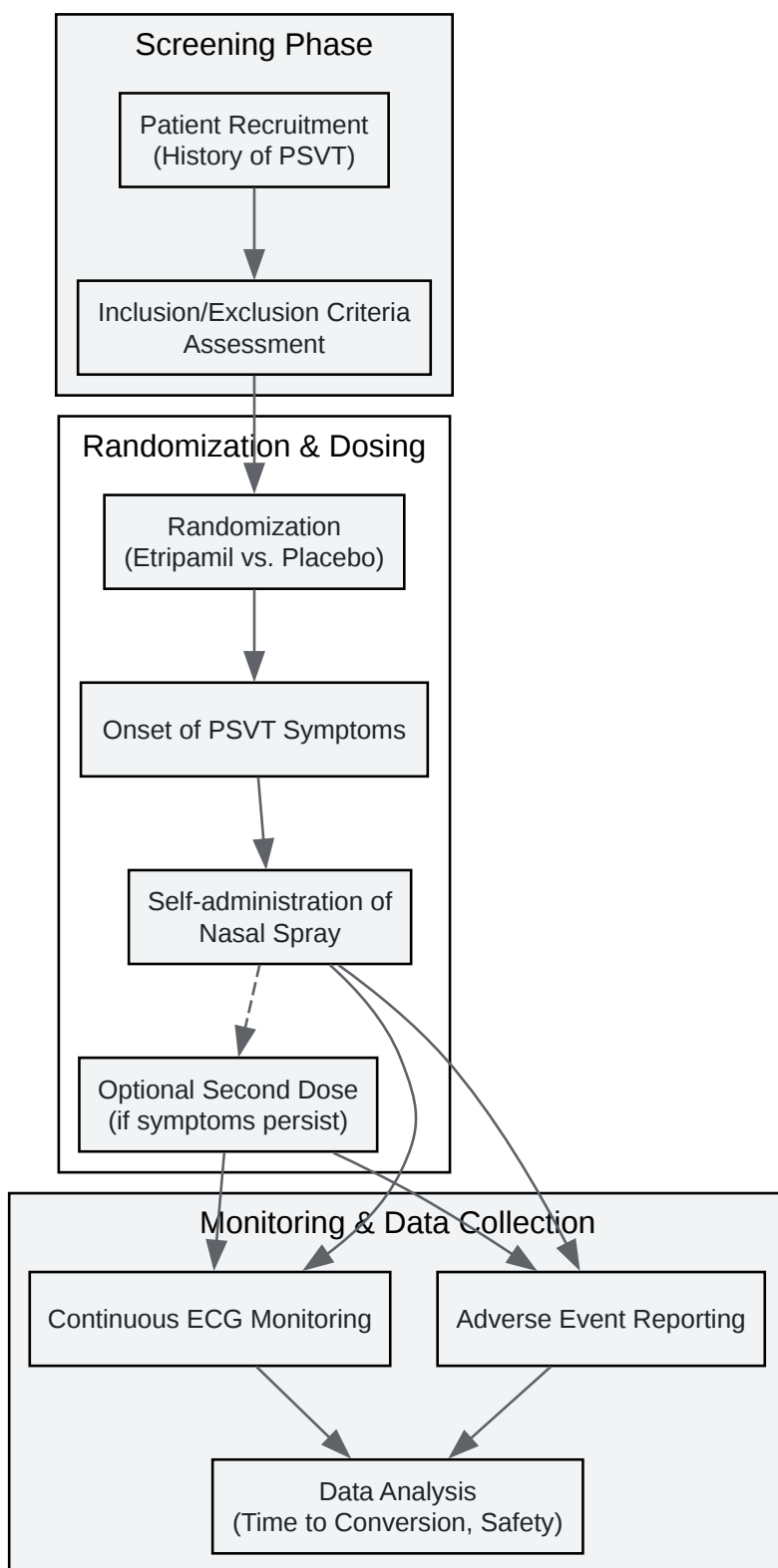
RAPID (NODE-301 Part 2) | Nasal discomfort (23%), nasal congestion (13%), rhinorrhea (9%) |

No serious **etripamil**-related adverse events reported | |

Experimental Protocols

General Clinical Trial Workflow

The clinical trials for **etripamil** generally followed a structured workflow from patient recruitment to data analysis.



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General Workflow of **Etripamil** Clinical Trials.

Induction of PSVT in a Clinical Setting (NODE-1 Trial)

In the controlled setting of an electrophysiology lab, PSVT was induced to test the efficacy of **etripamil**.

- **Patient Population:** Patients with a history of symptomatic PSVT and inducible PSVT during a clinically indicated electrophysiology study.
- **Induction Method:** Programmed atrial and ventricular stimulation was used to induce SVT. This typically involves delivering one to three extra stimuli at specific cycle lengths. If SVT was not inducible at baseline, an infusion of isoproterenol or epinephrine was often used to facilitate induction.
- **Confirmation of Sustained SVT:** Once induced, SVT was allowed to sustain for a predefined period (e.g., 5 minutes in the NODE-1 trial) before the administration of the study drug.
- **Drug Administration:** Patients were then administered either **etripamil** or a placebo intranasally.
- **Efficacy Assessment:** Continuous ECG monitoring was used to determine the time to conversion to sinus rhythm.

Bioanalytical Method for Etripamil Quantification

A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method was used to determine the plasma concentrations of **etripamil** and its inactive metabolite, MSP-2030.

- **Sample Preparation:** Plasma samples were typically prepared using liquid-liquid extraction to isolate the analyte and internal standard.
- **Chromatographic Separation:** The extracted samples were injected into a liquid chromatography system, often using a C8 or C18 analytical column, with a mobile phase consisting of a mixture of organic solvent (e.g., methanol, acetonitrile) and an aqueous component with a modifier (e.g., formic acid).
- **Mass Spectrometric Detection:** Detection was performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with a positive ion electrospray

ionization (ESI) source. Specific precursor-to-product ion transitions for **etripamil** and the internal standard were monitored for quantification.

Conclusion

Etripamil represents a significant advancement in the acute management of PSVT. Its novel intranasal delivery system allows for rapid and effective termination of episodes, with a favorable safety profile demonstrated in clinical trials. For researchers and drug development professionals, **etripamil** serves as a compelling case study in reformulating a known mechanism of action to address a significant unmet medical need through innovative drug delivery and pharmacokinetic design. Further research may explore its utility in other cardiac arrhythmias characterized by rapid ventricular rates.

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